2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(15-12-20-23(21-15)14-6-2-1-3-7-14)18-10-13-11-19-22-9-5-4-8-16(13)22/h1-3,6-7,11-12H,4-5,8-10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPVBSJLTFIPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-Phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity. Without specific information on the compound’s targets and mode of action, it’s difficult to discuss how these factors might influence this particular compound.
Biological Activity
The compound 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 298.37 g/mol. The structure features a phenyl group linked to a tetrahydropyrazolo[1,5-a]pyridine moiety and a triazole ring, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 2034588-17-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines to obtain the chiral tetrahydropyrazolo[1,5-a]pyridine core. Subsequent reactions lead to the formation of the triazole and carboxamide functionalities. These synthetic pathways are crucial for developing derivatives with enhanced biological activity .
Biological Activity
Research has shown that compounds with similar structural features exhibit significant biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Here are some notable findings regarding the biological activity of related compounds:
Anticancer Activity
Several studies have indicated that derivatives of pyrazolo[1,5-a]pyridine possess anticancer properties. For instance:
- In vitro studies have demonstrated that compounds featuring the pyrazolo structure inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds containing triazole rings have been noted for their antimicrobial efficacy:
- A recent study highlighted that triazole derivatives showed potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may interact with various receptors that regulate cellular pathways related to growth and apoptosis .
Case Studies
A few case studies illustrate the potential applications of this compound:
- Study on Anticancer Properties : In a study involving various pyrazolo derivatives, one analog demonstrated significant inhibition of tumor growth in xenograft models. The study reported a decrease in tumor volume by over 50% compared to control groups .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties against M. tuberculosis. The tested derivatives showed varied efficacy with some achieving MIC values comparable to existing first-line treatments .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and tetrahydropyridine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various cancer types such as breast and liver cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The triazole moiety is well-documented for its antimicrobial activity against a range of pathogens. Compounds with similar structures have demonstrated effectiveness against both bacterial and fungal infections. This suggests that 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide may also possess similar antimicrobial properties .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of triazole derivatives. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
- Tetrahydropyridine Synthesis : Often synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the triazole and tetrahydropyridine components under suitable conditions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer properties against MDA-MB-231 (breast cancer) and HEPG2 (liver cancer) cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like Cisplatin .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, a series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The data revealed that compounds with tetrahydropyridine substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts .
Comparison with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Amino-1H-triazoles | Triazole derivatives | Antimicrobial and anticancer activity |
| Tetrahydropyridines | Heterocycles | Neuroprotective effects |
| Pyrazolopyridines | Fused heterocycles | Antiviral properties |
The unique substitution pattern of this compound differentiates it from these structurally similar compounds and may confer distinct biological activities.
Q & A
Q. What are the recommended synthetic routes for preparing 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis involves two key steps:
- Step 1: Construction of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core via cyclization of substituted pyrazole precursors. For example, cyclization using ammonium persulfate (APS) as an initiator under controlled copolymerization conditions (as seen in polycationic dye-fixative syntheses) .
- Step 2: Coupling the triazole-carboxamide moiety. A general procedure involves reacting 1,2,3-triazole-4-carboxylic acid derivatives with the tetrahydropyrazolo-pyridine methylamine intermediate using coupling agents like EDCI/HOBt in DMF. This mirrors methods for pyrazolo[1,5-a]pyrimidine derivatives .
Critical Note: Optimize reaction time and temperature to avoid side products, such as over-alkylation or incomplete cyclization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use NMR and NMR to confirm hydrogen and carbon environments. For example, the tetrahydropyridine ring protons typically resonate at δ 1.5–2.5 ppm, while the triazole protons appear as singlets near δ 8.0–8.5 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H] calculated for CHNO: 348.1705) .
- Melting Point: Compare observed values (e.g., 243–245°C) with literature to assess crystallinity and purity .
Q. What are the primary applications of this compound in academic research?
Methodological Answer:
- Enzyme Inhibition Studies: The triazole-carboxamide group is a known pharmacophore for targeting kinases or hydrolases. Use fluorescence polarization assays to evaluate binding affinity .
- Structural Probes: The rigid tetrahydropyrazolo-pyridine scaffold aids in X-ray crystallography for protein-ligand co-crystallization .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the triazole and tetrahydropyrazolo-pyridine moieties?
Methodological Answer:
- Optimize Solvent Polarity: Use DMF or DMSO to enhance solubility of intermediates, as poor solubility often leads to incomplete reactions .
- Catalytic Systems: Replace traditional bases (e.g., KCO) with milder conditions (e.g., DIPEA) to minimize side reactions like N-alkylation .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products) and adjust stoichiometry .
Q. What strategies resolve spectral overlap in 1H^1H1H NMR for this compound?
Methodological Answer:
Q. How can computational methods predict the compound’s physicochemical properties for drug discovery?
Methodological Answer:
- LogD and pKa Prediction: Use software like MarvinSuite to estimate partition coefficients (LogD at pH 7.4 ≈ 1.5) and ionization states, critical for membrane permeability .
- Molecular Dynamics (MD): Simulate binding interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported melting points for analogous compounds?
Methodological Answer:
Q. Why do some synthetic routes yield stereoisomers, and how can they be controlled?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using columns with cellulose-based stationary phases .
- Stereoselective Catalysis: Introduce chiral ligands (e.g., BINOL) during cyclization to favor specific configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
